molecular formula C25H20N4O2S B2460178 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 536703-61-4

2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2460178
CAS No.: 536703-61-4
M. Wt: 440.52
InChI Key: FYWNEUISFGGNKU-UHFFFAOYSA-N
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Description

The compound “2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide” is a synthetic molecule with the molecular formula C18H13N3O3S and a molecular weight of 351.3791 . It has been identified as a potent NFκB activator and selectively stimulates Toll-like receptor 4 (TLR4) in human and mouse cells .


Synthesis Analysis

The synthesis of this compound involves modifications of the pyrimido [5,4-b]indole scaffold at the carboxamide, N-3, and N-5 positions . These modifications have revealed differential TLR4 dependent production of NFκB and type I interferon associated cytokines, IL-6 and interferon γ-induced protein 10 (IP-10) respectively .


Physical and Chemical Properties Analysis

Specific physical and chemical properties such as melting point, boiling point, refractive index, storage temperature, and solubility are not available from the search results .

Mechanism of Action

The compound selectively stimulates Toll-like receptor 4 (TLR4) in human and mouse cells, leading to the activation of NFκB . This suggests that the compound could potentially be used as an immune modulator.

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2S/c1-16-8-7-9-17(14-16)26-21(30)15-32-25-28-22-19-12-5-6-13-20(19)27-23(22)24(31)29(25)18-10-3-2-4-11-18/h2-14,27H,15H2,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWNEUISFGGNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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